molecular formula C14H12ClNO4S B2413570 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 138914-23-5

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B2413570
CAS No.: 138914-23-5
M. Wt: 325.76
InChI Key: PXYBNPFJNMXCCB-UHFFFAOYSA-N
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Description

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonylamino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chlorophenylamine followed by a coupling reaction with a benzoic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable investigation demonstrated that derivatives of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid exhibited significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action appears to involve the inhibition of bacterial growth through interference with essential metabolic pathways.

Case Study: Antimicrobial Evaluation

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1S. aureus1815
2S. pneumoniae2010
3E. coli1225

The above table summarizes findings from an in vitro study where different derivatives were tested for their antimicrobial efficacy. The results indicated that compounds derived from the sulfonamide structure showed promising activity, particularly against Gram-positive strains .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of carbonic anhydrase IX, which is often overexpressed in tumors.

Case Study: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Apoptosis Induction (%)
AMDA-MB-2315.022
BHCT1163.530
CHeLa4.025

This data illustrates the efficacy of various derivatives in inducing apoptosis and inhibiting cell proliferation in cancerous cells, demonstrating their potential as therapeutic agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activities. Modifications at specific positions on the aromatic rings have been shown to enhance both antimicrobial and anticancer activities.

Key Findings from SAR Studies

  • Substituents on the para position of the phenyl ring significantly affect antibacterial activity.
  • The introduction of halogen atoms increases lipophilicity, which can enhance membrane permeability and biological activity.
  • Compounds with a sulfonamide group exhibit improved interaction with biological targets compared to their non-sulfonamide counterparts.

These insights are essential for guiding future synthesis efforts aimed at developing more effective derivatives .

Toxicity Studies

Toxicity assessments have revealed varying levels of safety among different derivatives of this compound. While some compounds exhibit moderate toxicity towards aquatic organisms like Daphnia magna, others have shown low toxicity profiles, making them suitable candidates for further development.

Toxicity Assessment Results

CompoundToxicity Level (Daphnia magna)
XLow
YModerate
ZHigh

The toxicity levels indicate that careful consideration is necessary when selecting compounds for clinical trials or environmental applications .

Mechanism of Action

The mechanism by which 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromophenyl)sulfonyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-[(4-Methylphenyl)sulfonyl]benzoic acid: Features a methyl group instead of chlorine.

    4-[(4-Nitrophenyl)sulfonyl]benzoic acid: Contains a nitro group in place of chlorine.

Uniqueness

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its chemical behavior and interactions with biological targets.

Biological Activity

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid, a compound characterized by its sulfonamide functionality, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12ClNO3S\text{C}_{13}\text{H}_{12}\text{ClN}\text{O}_3\text{S}

This compound features a benzoic acid moiety with a sulfonamide group attached to a chlorophenyl ring, which is essential for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the sulfonamide functional group exhibit significant antibacterial properties. In studies evaluating various derivatives, this compound demonstrated moderate to strong activity against several bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical targets in treating various diseases:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired.

Antioxidant Activity

Antioxidant properties were assessed using several methods, including DPPH and ABTS assays. The results indicated that while this compound exhibited some antioxidant capacity, it was less effective compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT):

MethodInhibition Percentage
DPPH16.75%
ABTS14.50%

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by Wani et al. (2017) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results showed promising activity against Salmonella typhi, indicating its potential use in treating infections caused by this pathogen .
  • Enzyme Inhibition Studies : Research highlighted the role of sulfonamide compounds in inhibiting urease, which is implicated in urinary tract infections. The study found that this compound significantly reduced urease activity, suggesting therapeutic applications in managing such infections .
  • Antioxidant Evaluation : A comparative study on various synthesized compounds revealed that while this compound had some antioxidant properties, it was outperformed by other derivatives with enhanced structural modifications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via multi-step reactions, often starting with sulfonylation of a benzoic acid derivative. For example, derivatives are synthesized by coupling 4-[(4-chlorophenyl)sulfonyl]benzoic acid with valine-based intermediates under controlled conditions (e.g., Scheme 1 in ). Key steps include sulfonamide bond formation and subsequent functionalization. Reaction parameters such as temperature (45°C for 1–2 hours) and catalysts (e.g., FeCl₃ for chlorination) significantly affect yields, which range from 12% to quantitative depending on purification methods .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming functional groups and stereochemistry. Crystallography (e.g., triclinic crystal system, space group P1) provides detailed structural insights, including bond angles and intermolecular interactions like O–H⋯O hydrogen bonds in dimeric motifs . High-Performance Liquid Chromatography (HPLC) and mass spectrometry validate purity and molecular weight .

Q. What are the primary biological activities reported for this compound?

  • Answer : Derivatives exhibit antimicrobial properties, evaluated via in vitro assays against bacterial/fungal strains. Toxicity profiles (e.g., IC₅₀ values) are assessed using cell viability assays (e.g., MTT). The sulfonamide moiety is hypothesized to inhibit microbial enzymes or disrupt membrane integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or structural variations in derivatives. Methodological consistency is critical:

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Compare IC₅₀ values under identical experimental setups.
  • Employ structure-activity relationship (SAR) studies to isolate functional group contributions .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Answer : Computational docking studies (e.g., molecular dynamics simulations) suggest the sulfonyl group binds to active sites of microbial enzymes (e.g., dihydrofolate reductase). In vitro assays with enzyme inhibition kits (e.g., fluorometric) validate these predictions. The methylbenzoic acid moiety may enhance membrane permeability .

Q. How can retrosynthetic analysis optimize the synthesis of novel derivatives?

  • Answer : AI-driven tools (e.g., Template_relevance models) predict feasible routes by analyzing reaction databases (e.g., Reaxys). For example, one-step syntheses prioritize direct coupling of pre-functionalized fragments. Plausibility scores (>0.01) and precursor availability guide route selection .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Answer : Recrystallization in methanol yields high-quality crystals. Adjusting pH during synthesis (e.g., maintaining pH 8–9 with sodium carbonate) minimizes impurities. Hydrogen bond donor/acceptor ratios are optimized to stabilize crystal packing, as seen in O–H⋯O and N–H⋯O interactions .

Q. How do substituents on the benzene ring alter pharmacological properties?

  • Answer : Comparative SAR studies show that electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity by increasing electrophilicity. Conversely, methoxy groups (–OCH₃) improve solubility but reduce target affinity. Substituent effects are quantified via Hammett constants (σ) and logP calculations .

Q. Methodological Guidance

Q. What in silico tools are recommended for predicting toxicity and ADMET profiles?

  • Answer : Use SwissADME for absorption/distribution predictions and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Molecular descriptors like topological polar surface area (TPSA) and Lipinski’s Rule of Five are critical for optimizing bioavailability .

Q. How should researchers validate synthetic intermediates to avoid side products?

  • Answer : Monitor reactions using Thin-Layer Chromatography (TLC) and isolate intermediates via column chromatography (e.g., hexane/EtOH eluent). Characterize each intermediate with FT-IR to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹) .

Properties

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYBNPFJNMXCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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